molecular formula C17H20N2O6S B512751 [4-(2,5-Dimethoxy-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone CAS No. 438227-71-5

[4-(2,5-Dimethoxy-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone

Cat. No.: B512751
CAS No.: 438227-71-5
M. Wt: 380.4g/mol
InChI Key: RDHLLMJTHXLSSP-UHFFFAOYSA-N
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Description

[4-(2,5-Dimethoxy-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone is a complex organic compound characterized by the presence of a piperazine ring, a furan ring, and a benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,5-Dimethoxy-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone typically involves multiple steps. One common method starts with the preparation of 2,5-dimethoxybenzenesulfonyl chloride, which is then reacted with piperazine to form the intermediate compound. This intermediate is subsequently reacted with furan-2-yl-methanone under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(2,5-Dimethoxy-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, [4-(2,5-Dimethoxy-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool in biochemical assays.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be modified to produce compounds with therapeutic properties, such as anti-inflammatory or anticancer agents.

Industry

Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of [4-(2,5-Dimethoxy-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperazine ring may also interact with biological receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxybenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    Piperazine derivatives: Compounds with similar piperazine rings but different substituents.

    Furan derivatives: Compounds containing the furan ring with various functional groups.

Uniqueness

The uniqueness of [4-(2,5-Dimethoxy-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone lies in its combination of functional groups, which confer specific chemical and biological properties. This combination allows for diverse applications and makes it a versatile compound in scientific research.

Properties

IUPAC Name

[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S/c1-23-13-5-6-14(24-2)16(12-13)26(21,22)19-9-7-18(8-10-19)17(20)15-4-3-11-25-15/h3-6,11-12H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHLLMJTHXLSSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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